

# Cross-reactivity profiling of (2R,5S)-Ritlecitinib against a panel of kinases

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Compound of Interest

Compound Name: (2R,5S)-Ritlecitinib

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# Ritlecitinib's Kinase Selectivity: A Comparative Analysis

(2R,5S)-Ritlecitinib, a novel kinase inhibitor, demonstrates a unique cross-reactivity profile, exhibiting high selectivity for Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. This dual inhibition offers a targeted approach for immunomodulatory therapies. This guide provides a comparative analysis of Ritlecitinib's kinase inhibition profile against other commercially available JAK inhibitors, supported by experimental data and detailed methodologies.

### **Kinase Inhibition Profile**

Ritlecitinib's primary mechanism of action involves the irreversible covalent inhibition of JAK3 and TEC family kinases.[1] Its selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is attributed to its interaction with a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3, which is absent in the other JAK isoforms.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ritlecitinib and other JAK inhibitors against a panel of kinases.

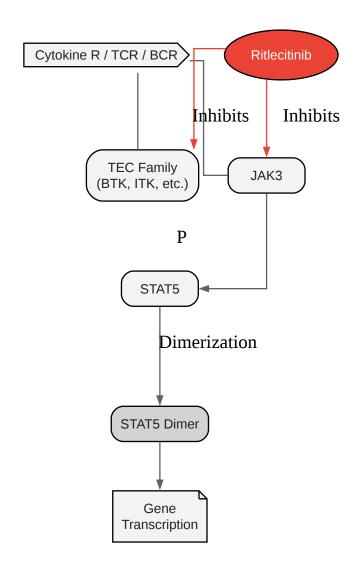


Kinase	Ritlecitinib IC50 (nM)	Tofacitinib IC50 (nM)	Baricitinib IC50 (nM)	Upadacitinib IC50 (nM)
JAK Family				
JAK1	>10,000[1]	112[2]	5.9[3]	45[4]
JAK2	>10,000[1]	20[2]	5.7[3]	109[4]
JAK3	33.1[ <u>1</u> ]	1[2]	>400[5]	2100[4]
TYK2	>10,000[1]	Not Available	53[ <u>5</u> ]	4700[4]
TEC Family				
втк	404[1]	Not Available	Not Available	Not Available
ITK	395[1]	Not Available	Not Available	Not Available
TEC	403[1]	Not Available	Not Available	Not Available
RLK (TXK)	155[1]	Not Available	Not Available	Not Available
ВМХ	666[1]	Not Available	Not Available	Not Available

## **Signaling Pathway Inhibition**

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases disrupts key signaling pathways involved in immune cell activation and function. The inhibition of JAK3 predominantly affects signaling by common gamma chain (yc) cytokines, such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte development, proliferation, and survival. This leads to reduced phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The inhibition of TEC family kinases, on the other hand, interferes with the signaling cascades downstream of T-cell receptors (TCR) and B-cell receptors (BCR), impacting T-cell and B-cell activation and function.





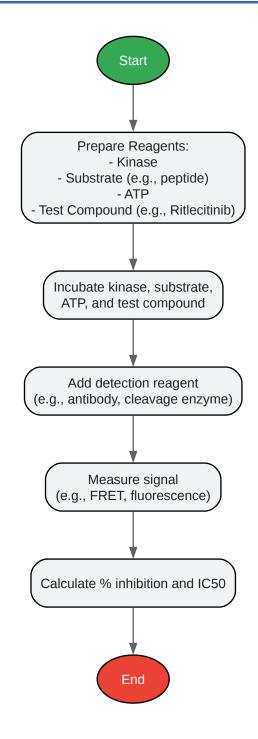
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Figure 1. Ritlecitinib's dual mechanism of action.

## Experimental Protocols Biochemical Kinase Inhibition Assay

The inhibitory activity of compounds against various kinases is often determined using in vitro biochemical assays such as the LanthaScreen™ Eu Kinase Binding Assay or the Z'-LYTE™ Kinase Assay. A general workflow for such an assay is as follows:





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Figure 2. General workflow for a biochemical kinase inhibition assay.

#### **Protocol Outline:**

• Reagent Preparation: Recombinant kinases, a fluorescently labeled peptide substrate, and ATP are prepared in a suitable assay buffer. The test compound is serially diluted to various



concentrations.

- Kinase Reaction: The kinase, substrate, and test compound are pre-incubated in a
  microplate well. The reaction is initiated by the addition of ATP. The final ATP concentration is
  typically kept near the Km value for each specific kinase.
- Detection: After a defined incubation period, a detection solution is added. In a FRET-based assay like Z'-LYTE™, this solution contains a protease that cleaves the unphosphorylated substrate, disrupting the FRET signal. In an immunoassay format like LanthaScreen™, a europium-labeled antibody that specifically binds to the phosphorylated substrate is added.
- Signal Measurement: The plate is read on a suitable plate reader to measure the fluorescence or time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
- Data Analysis: The signal is converted to percent inhibition relative to control wells (with and without kinase activity). The IC50 value is then determined by fitting the concentrationresponse data to a sigmoidal curve.

### **Cellular STAT Phosphorylation Assay**

The functional consequence of JAK inhibition in a cellular context is commonly assessed by measuring the phosphorylation of STAT proteins using flow cytometry.

#### **Protocol Outline:**

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are isolated and prepared.
- Compound Incubation: Cells are pre-incubated with various concentrations of the JAK inhibitor for a specified period.
- Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2, IL-15 for JAK1/3; IFN-y for JAK1/2) to induce STAT phosphorylation.
- Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow intracellular antibody staining.



- Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations) and an antibody that recognizes the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.
- Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each condition. The percent inhibition is calculated relative to the cytokine-stimulated control without the inhibitor, and IC50 values are determined.

### Conclusion

**(2R,5S)-Ritlecitinib** distinguishes itself from other JAK inhibitors through its dual inhibitory activity against JAK3 and the TEC family of kinases. This unique selectivity profile, supported by the quantitative data presented, suggests a more targeted immunomodulatory effect, potentially leading to a favorable efficacy and safety profile. The experimental protocols outlined provide a framework for the continued investigation and comparison of Ritlecitinib's cross-reactivity and functional effects.

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